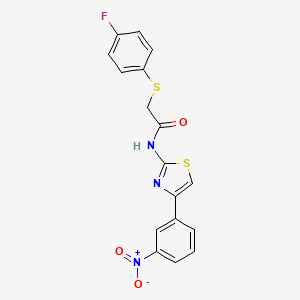

![molecular formula C18H18N2O B2432220 1-allyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole CAS No. 537009-33-9](/img/structure/B2432220.png)

1-allyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

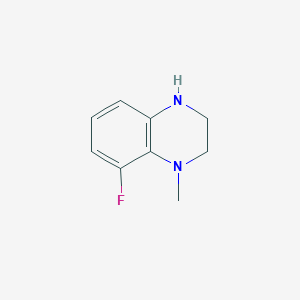

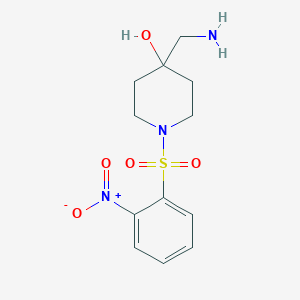

“1-allyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, present in many important biological building blocks . The compound also contains an allyl group, which is a substituent with the structural formula H2C=CH−CH2R, where R represents the rest of the molecule .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, copolymers were synthesized using methyl methacrylate (MMA) and 2-allyloxymethyl-1-methylimidazole (AOMMI) monomers at various ratios . Hydroxyl end-functionalized imidazole was initially prepared with 1-methylimidazole and then it was used to prepare allyl-derived imidazole monomers .

Molecular Structure Analysis

The molecular structure of “this compound” would be expected to be planar due to the presence of the imidazole ring. The allyl group is likely to provide some degree of flexibility to the molecule .

Applications De Recherche Scientifique

Photophysical and Photochemical Properties

- Research on phthalocyanine derivatives, including those with benzimidazole units, has been conducted, revealing their photophysical and photochemical properties. These new phthalocyanines showed good singlet-oxygen generation capabilities in DMSO solutions, indicating potential applications in photochemistry and photophysics (Şen et al., 2018).

Structural and Biological Properties

- Computational investigations of N-heterocyclic carbene silver(I) and palladium(II) complexes, including benzimidazole derivatives, have revealed their structural properties and potential biological applications. The study indicates the biological and anti-cancer properties of these complexes (Sayın, 2018).

Corrosion Inhibition

- Benzimidazole derivatives have been studied for their corrosion inhibition properties. They have been shown to effectively inhibit corrosion in certain environments, suggesting their use in materials science and engineering (Ammal et al., 2018).

Copolymerization Studies

- Copolymers synthesized using methyl methacrylate (MMA) and imidazole monomers indicate potential applications in polymer science. These copolymers showed varying molecular weights and thermal stabilities, hinting at their applicability in material design (Yildiz et al., 2020).

Antitumor Activity

- Certain benzimidazole derivatives have been synthesized and tested for their antitumor activity, indicating potential applications in medicinal chemistry and pharmacology (Li et al., 2014).

Orientations Futures

Imidazole-containing polymers are used widely in various applications such as catalysts, adsorbents, polyelectrolytes, membranes, sensors, and energy storage materials . The new imidazole monomers synthesized in recent years have been used as luminescent materials, in solar cells, optoelectronic devices, smart materials, and drug delivery systems . This suggests that “1-allyl-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole” and similar compounds could have potential applications in these areas.

Propriétés

IUPAC Name |

2-[(4-methylphenoxy)methyl]-1-prop-2-enylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-3-12-20-17-7-5-4-6-16(17)19-18(20)13-21-15-10-8-14(2)9-11-15/h3-11H,1,12-13H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFCHWKRACJYOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(tert-butyl)-5-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2432137.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2432142.png)

![2-Cyclopropyl-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2432144.png)

![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2432146.png)

![1-[(2-Chlorophenyl)methyl]-3-[(4-chlorophenyl)methylsulfonyl]indole](/img/structure/B2432147.png)